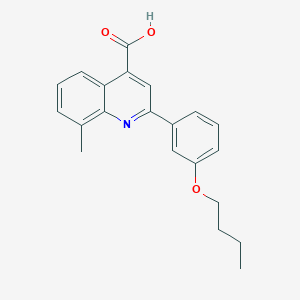
2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential for interactions with various biological targets, and its synthesis and properties are of interest in the field of organic chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. While the papers provided do not directly describe the synthesis of 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, they do offer insights into related compounds. For instance, the Schmidt reaction discussed in paper is a method that can be used to convert certain indone derivatives to quinoline derivatives, which could potentially be applied to the synthesis of the compound . Similarly, the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives described in paper involves cyclocondensation and cyclopropanation, which are techniques that could be relevant for synthesizing the butoxyphenyl quinoline derivative.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. The substitution pattern on the quinoline core, such as the butoxyphenyl group at the 2-position and the methyl group at the 8-position, can significantly influence the compound's chemical behavior and interaction with other molecules. The crystal structures of related compounds, as studied in paper , provide valuable information on how noncovalent interactions, such as hydrogen bonding, can affect the molecular arrangement and stability of quinoline derivatives.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including those involving their carboxylic acid groups. The interactions between 2-methylquinoline and carboxylic acids, as explored in paper , highlight the importance of hydrogen bonding in the formation of supramolecular frameworks. These interactions are crucial for understanding the reactivity and binding capabilities of the compound of interest. Additionally, the antibacterial activity of similar quinoline carboxylic acids, as reported in paper , suggests that the compound could also be explored for its potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of functional groups such as carboxylic acid and butoxyphenyl can affect properties like solubility, melting point, and acidity. While the papers provided do not directly report on the physical and chemical properties of 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, the reported melting points and elemental analysis of related compounds in paper can provide a baseline for understanding the behavior of similar compounds. The antibacterial activities of quinoline derivatives, as seen in paper , also suggest that the compound may have significant biological properties worth investigating.
科学的研究の応用
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Methods of Application: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
- Results/Outcomes: The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
- Scientific Field: Organic Chemistry
- Application Summary: Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . It’s used for formal anti-Markovnikov alkene hydromethylation .
- Methods of Application: This process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results/Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Safety And Hazards
特性
IUPAC Name |
2-(3-butoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-4-11-25-16-9-6-8-15(12-16)19-13-18(21(23)24)17-10-5-7-14(2)20(17)22-19/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVKUUODNSEMTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)
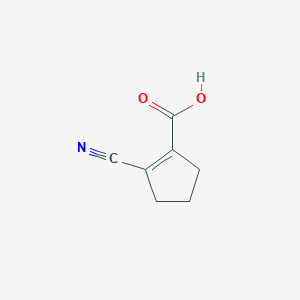
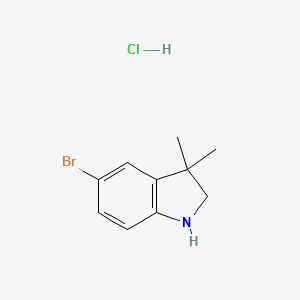
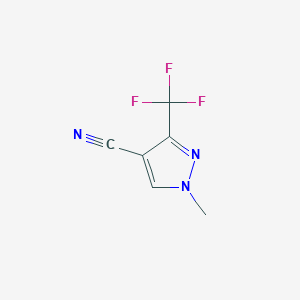
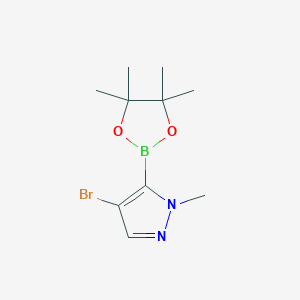
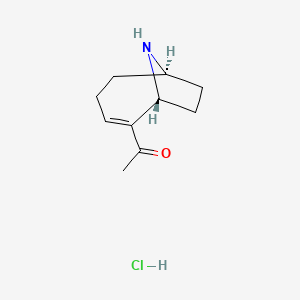

![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)
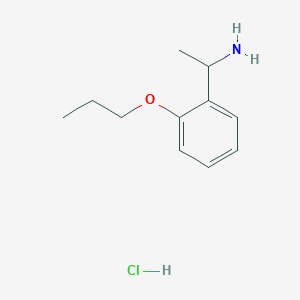
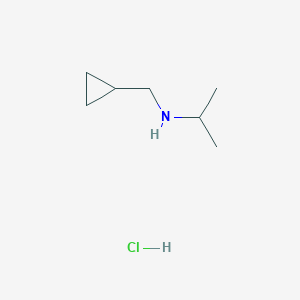
![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

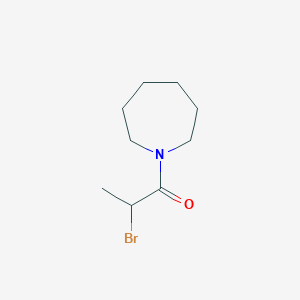
![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)